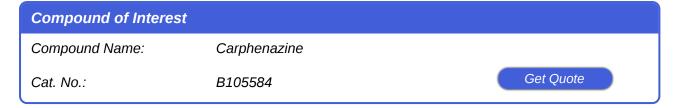


Carphenazine: An In-depth Technical Review of its Inactive Status and Withdrawal

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carphenazine, a typical antipsychotic of the phenothiazine class, was once marketed under the brand name Proketazine for the management of schizophrenia.[1] Despite its initial use, it has since been withdrawn from the market. This technical guide provides a comprehensive overview of Carphenazine, focusing on its inactive status and the likely reasons for its withdrawal. Due to the drug's age and subsequent discontinuation, detailed quantitative data from clinical trials and comprehensive pharmacokinetic studies are largely unavailable in the public domain. This document synthesizes the accessible information to provide a thorough understanding for research and drug development professionals.

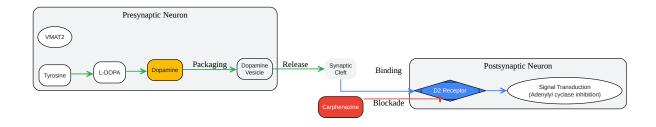
Introduction

Carphenazine is a piperazine derivative of phenothiazine, a class of drugs known for their antipsychotic effects.[2] It was used in hospitalized patients for the management of acute and chronic schizophrenic psychoses.[3] Like other phenothiazines, its primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. While it showed clinical efficacy in some patient populations, its marketing was ultimately discontinued. Understanding the trajectory of **Carphenazine** from market to withdrawal offers valuable insights into the evolving landscape of antipsychotic drug development, safety, and efficacy standards.



Mechanism of Action

Carphenazine, as a typical phenothiazine antipsychotic, exerts its effects primarily through the blockade of postsynaptic dopamine D1 and D2 receptors in the brain.[3] This antagonism in the mesolimbic pathway is believed to be responsible for its antipsychotic effects. Additionally, it is thought to depress the release of hypothalamic and hypophyseal hormones and affect the reticular activating system, thereby influencing basal metabolism, body temperature, wakefulness, and vasomotor tone.[3]



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Dopaminergic Synapse and Carphenazine's Site of Action.

Clinical Efficacy

Clinical studies on **Carphenazine** were primarily conducted in the 1960s. While full-text articles with detailed quantitative data are not readily available, abstracts from that era suggest its efficacy in treating chronic schizophrenia.

Table 1: Summary of Available Clinical Trial Data on Carphenazine



Study (Year)	Population	Key Findings	Quantitative Data Availability
Barsa & Saunders (1962)	Chronic schizophrenics	Effective in the treatment of chronic schizophrenia.	Not Available in Abstract
Hanenson (1967)	Chronically ill psychotics	Used in the intensive care of this patient population.	Not Available in Abstract
Sainz (1961)	Chronic schizophrenics	Compared clinical effects with fluphenazine.	Not Available in Abstract
Haward (1967)	Schizophrenic patients	Studied the effects on attention.	Not Available in Abstract

The lack of detailed, publicly accessible data from these early trials makes a direct comparison with modern antipsychotics challenging.

Pharmacokinetic Profile

Detailed pharmacokinetic parameters for **Carphenazine** are not available in major drug databases. This is common for older drugs that were developed before current standards for pharmacokinetic studies were established.

Table 2: Carphenazine Pharmacokinetic Parameters



Parameter	Value	Source
Absorption	Not Available	DrugBank
Volume of Distribution	Not Available	DrugBank
Protein Binding	Not Available	DrugBank
Metabolism	Not Available	DrugBank
Route of Elimination	Not Available	DrugBank
Half-life	Not Available	DrugBank
Clearance	Not Available	DrugBank

The absence of this data hinders a complete understanding of its disposition in the body and potential for drug-drug interactions.

Adverse Effects

As a phenothiazine antipsychotic, **Carphenazine** is associated with a side effect profile characteristic of this class. These include extrapyramidal symptoms (EPS), such as akathisia and tardive dyskinesia. However, specific quantitative data on the incidence of adverse effects from clinical trials is not readily available.

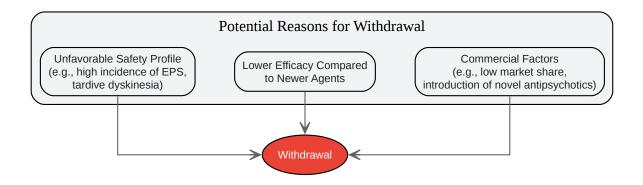
Table 3: Expected Adverse Effect Profile of **Carphenazine** (based on Phenothiazine Class)



System Organ Class	Adverse Effect	
Neurological	Extrapyramidal Symptoms (Akathisia, Dystonia, Parkinsonism), Tardive Dyskinesia, Sedation, Seizures	
Cardiovascular	Orthostatic Hypotension, Tachycardia, ECG Changes (QT prolongation)	
Anticholinergic	Dry Mouth, Blurred Vision, Constipation, Urinary Retention	
Endocrine	Hyperprolactinemia (leading to gynecomastia, galactorrhea, amenorrhea)	
Hematologic	Agranulocytosis (rare but serious)	
Hepatic	Jaundice, Abnormal Liver Function Tests	
Dermatologic	Photosensitivity, Skin Rashes	

Reasons for Withdrawal

The precise and officially documented reasons for the withdrawal of **Carphenazine** from the market are not publicly available. However, the discontinuation of older drugs is often multifactorial.



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Potential Factors Leading to Carphenazine's Withdrawal.





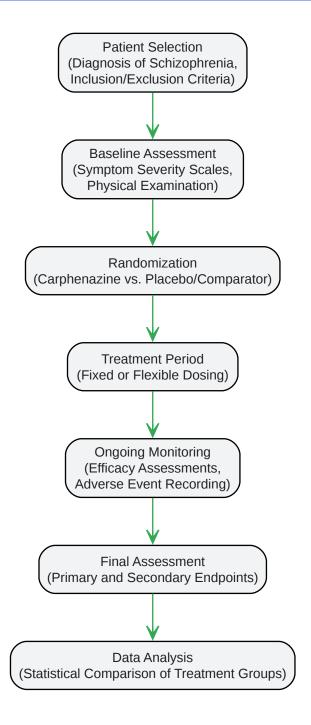


It is plausible that the withdrawal of **Carphenazine** was influenced by the introduction of newer antipsychotic medications with improved safety and efficacy profiles. The development of atypical antipsychotics, starting in the 1970s and expanding significantly thereafter, offered therapeutic alternatives with a lower propensity for causing extrapyramidal symptoms, a major drawback of typical antipsychotics like **Carphenazine**. Commercial factors, such as a declining market share in the face of newer competition, likely also played a significant role in the decision to discontinue the product.

Experimental Protocols

Detailed experimental protocols from the early clinical studies of **Carphenazine** are not available in the published abstracts. To provide a framework for the type of methodologies that would have been employed, a general workflow for a clinical trial of an antipsychotic in that era is outlined below.





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Generalized Workflow of an Antipsychotic Clinical Trial.

Conclusion

Carphenazine represents a chapter in the history of antipsychotic drug development. While it served a therapeutic purpose in its time, its withdrawal from the market highlights the continuous drive for safer and more effective treatments for schizophrenia. The lack of detailed,



publicly available quantitative data on its clinical trials and pharmacokinetics underscores the evolution of regulatory and scientific standards in drug development. For researchers and drug development professionals, the story of **Carphenazine** serves as a reminder of the importance of robust data collection and the dynamic nature of the pharmaceutical landscape, where the benefit-risk profile of a drug is continually assessed against emerging therapeutic options.

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